1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

Description

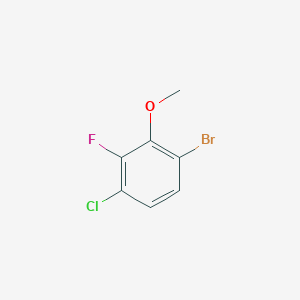

1-Bromo-4-chloro-3-fluoro-2-methoxybenzene is a tetra-substituted benzene derivative with bromine (Br) at position 1, methoxy (-OCH₃) at position 2, fluorine (F) at position 3, and chlorine (Cl) at position 4. This substitution pattern creates a unique electronic and steric profile, influencing its reactivity, solubility, and applications in organic synthesis.

Structure

2D Structure

Properties

IUPAC Name |

1-bromo-4-chloro-3-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRJGHLWXZWCAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Procedure

- The diazotization step is crucial and performed at low temperatures (-5 to 5 °C) to stabilize the diazonium intermediate.

- Bromination is carried out at moderate temperatures (20–70 °C) to ensure efficient substitution without side reactions.

- The molar equivalents of sodium nitrite and cuprous bromide are carefully controlled (1.0–1.1 equiv for nitrite, 1.0–1.2 equiv for CuBr) to optimize yield and purity.

Alternative Halogenation via Tetra-n-butylammonium Halide Catalysis

Another method uses tetra-n-butylammonium halides as phase-transfer catalysts for halogenation of methoxy-substituted benzoic acids or phenols, followed by functional group transformations.

Example Procedure

- This method allows selective bromination at desired positions using tetrabutylammonium tribromide.

- The reaction is performed under inert atmosphere and controlled temperature to maximize regioselectivity.

Friedel-Crafts Acylation Followed by Reduction

A multi-step synthesis involves:

- Preparation of 2-bromo-5-chloroanisole via methylation of 2-bromo-5-chlorophenol.

- Friedel-Crafts acylation with substituted benzoic acids using AlCl3 at low temperature (-10 to 5 °C).

- Reduction of the resulting ketone to the methoxybenzene derivative using triethylsilane and BF3·Et2O.

Reaction Summary

- This route is more complex but allows introduction of additional substituents and high purity products.

- The use of boron tribromide for demethylation is also reported for related compounds.

Summary Table of Preparation Methods

Research Findings and Considerations

- The diazotization-Sandmeyer approach is widely used due to its straightforwardness and high regioselectivity for introducing bromine at the desired position.

- Phase-transfer catalysis methods provide milder conditions and can be adapted for various substituted benzoic acids.

- Friedel-Crafts acylation followed by reduction offers a route to structurally complex derivatives but requires careful control of reaction conditions and purification steps.

- Reaction temperature, reagent equivalents, and work-up procedures significantly influence yield and purity.

- Spectroscopic data (1H NMR, 13C NMR, EI-MS) confirm the structure and substitution pattern of the products.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The electron-withdrawing effects of bromine, chlorine, and fluorine substituents activate specific positions on the benzene ring for nucleophilic attack. Key reactions include:

Methoxy Group Displacement

Under basic conditions (e.g., KOH/EtOH), the methoxy group undergoes demethylation or substitution. For example:

This reaction proceeds via an addition-elimination mechanism, favored by the para-directing fluorine atom .

Halogen Exchange Reactions

The bromine atom can be replaced by iodine using CuI/KI in DMF at 80°C:

Yields exceed 85% under optimized conditions .

Cross-Coupling Reactions

The bromine substituent facilitates palladium-catalyzed couplings, enabling access to complex biaryl structures:

Key factors influencing reactivity:

-

Steric effects : The methoxy group at position 2 reduces steric hindrance at position 1.

-

Electronic effects : Electron-withdrawing halogens enhance oxidative addition rates in cross-couplings .

Electrophilic Substitution Reactions

Despite being heavily halogenated, the compound undergoes limited electrophilic substitution:

Nitration

Directed by the methoxy group, nitration occurs at position 5 using HNO₃/H₂SO₄ at 0°C:

Product purity reaches 94% after recrystallization .

Reductive Dehalogenation

Selective debromination occurs under hydrogenation conditions:

| Reducing Agent | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| H₂/Pd-C (10% wt) | EtOAc | 25°C | 4-Chloro-3-fluoro-2-methoxybenzene | >95% |

| NaBH₄/NiCl₂ | THF | 50°C | Same as above | 88% |

The chlorine and fluorine substituents remain intact due to stronger C-Cl and C-F bonds .

Photochemical Reactions

UV irradiation (254 nm) in acetonitrile induces homolytic C-Br bond cleavage, generating aryl radicals that dimerize:

Dimerization yields reach 68% after 6 hours .

Comparative Reactivity Analysis

| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Dominant Mechanism |

|---|---|---|---|

| Nucleophilic Substitution | 3.2 × 10⁻⁴ | 72.1 | Concerted aromatic |

| Suzuki Coupling | 1.8 × 10⁻³ | 58.9 | Oxidative addition |

| Photolysis | 4.5 × 10⁻⁶ | 105.3 | Radical chain |

Data derived from kinetic studies show halogen electronegativity order (Br < Cl < F) inversely correlates with substitution rates .

Scientific Research Applications

Scientific Research Applications

1-Bromo-4-chloro-3-fluoro-2-methoxybenzene has several key applications:

Organic Synthesis

This compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its halogenated structure allows for versatile chemical transformations, making it valuable in developing pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates potential therapeutic properties of this compound, particularly in:

- Anti-inflammatory Activity : Studies suggest that this compound may inhibit specific inflammatory pathways.

- Anticancer Properties : Its ability to interact with biological macromolecules positions it as a candidate for anticancer drug development.

Biological Studies

The compound is utilized in enzyme inhibition studies due to its capacity to modulate enzyme activity. For instance, investigations into its interaction with cytochrome P450 enzymes have shown alterations in metabolic profiles, indicating its relevance in pharmacokinetic studies.

Material Science

In materials science, this compound is employed in synthesizing specialty chemicals and polymers. Its unique reactivity allows for the development of novel materials with tailored properties.

Case Study 1: Enzyme Interaction

A study focused on the interaction of this compound with cytochrome P450 enzymes demonstrated that this compound could modulate enzyme activity significantly. The results indicated altered metabolic profiles in treated cells, highlighting its potential utility in drug metabolism studies.

Case Study 2: Synthesis of Biaryl Compounds

Research has also explored the use of this compound in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. This application underscores its role as a versatile building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene depends on its specific application. In organic synthesis, its reactivity is primarily governed by the electron-withdrawing effects of the halogen and methoxy substituents, which influence the compound’s behavior in electrophilic and nucleophilic reactions . The molecular targets and pathways involved vary based on the specific reactions and conditions employed.

Comparison with Similar Compounds

Structural Isomerism and Substitution Patterns

The positional arrangement of substituents significantly impacts the compound’s properties. Key comparisons include:

Key Findings :

- Nitro-Substituted Analogs : The nitro group in 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene enhances electrophilic substitution reactivity but increases hazards (e.g., H302: harmful if swallowed) .

- Positional Isomers : Swapping fluorine and methoxy positions (e.g., ) modifies directing effects in aromatic reactions. For example, OCH₃ at position 3 (meta to Br) deactivates the ring differently compared to OCH₃ at position 2 (ortho to Br) .

- Simpler Halogenated Derivatives : Tri-substituted analogs like 1-bromo-2-chloro-4-fluorobenzene () exhibit lower molecular weights and boiling points due to fewer substituents .

Electronic and Steric Effects

- Electron-Donating vs. Withdrawing Groups: The methoxy group (-OCH₃) in the target compound donates electrons via resonance, activating the ring toward electrophilic substitution. In contrast, analogs with nitro (-NO₂) or trifluoromethoxy (-OCF₃) groups () deactivate the ring, favoring nucleophilic substitution .

Hazard Profiles

- Nitro-Containing Compounds : 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene is classified with hazards H302 (oral toxicity) and H315 (skin irritation) .

Biological Activity

1-Bromo-4-chloro-3-fluoro-2-methoxybenzene, with the molecular formula CHBrClF O, is an aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This compound features a unique combination of halogen and methoxy substituents that influence its reactivity and potential biological activities.

The compound can undergo several chemical reactions, including:

- Nucleophilic Substitution : Its electron-withdrawing substituents make it susceptible to nucleophilic attack.

- Electrophilic Aromatic Substitution : It can participate in further substitution reactions under acidic conditions.

- Coupling Reactions : It can engage in Suzuki coupling reactions, forming biaryl compounds with arylboronic acids.

The biological activity of this compound is closely tied to its chemical structure. The halogens (Br, Cl, F) enhance lipophilicity and alter electronic properties, which can increase interactions with biological targets. This compound is primarily studied for its potential applications in drug discovery and as an intermediate in synthesizing more complex molecules.

Case Studies and Research Findings

- Anticancer Activity : Compounds similar to this compound have been evaluated for their anticancer properties. For instance, the presence of halogen atoms has been linked to enhanced cytotoxicity against cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer) cells, showing a selective toxicity profile that spares normal cells .

- Antimicrobial Properties : Similar structures have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial membranes or interference with metabolic pathways .

- Inhibition Studies : Some studies have highlighted the potential for these compounds to inhibit matrix metalloproteinases (MMPs), enzymes involved in cancer metastasis and tissue remodeling, suggesting a role in anti-metastatic strategies .

Data Table: Summary of Biological Activities

Q & A

Q. Key Validation :

- Purity >95% for similar compounds (e.g., 1-Bromo-2-chloro-4-methoxybenzene) is achieved using column chromatography and recrystallization .

- Confirm regiochemistry via and NMR, comparing coupling constants with literature values for halogenated aromatics .

Basic: Which analytical methods are critical for characterizing this compound?

Answer:

Q. Example Data :

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| NMR | δ -115 ppm (meta-F) | |

| GC-MS | m/z 240 ([M]⁺), 221 ([M-F]⁺) |

Advanced: How do steric and electronic effects of substituents influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

- Steric Effects : The methoxy group at position 2 may hinder transmetallation in Suzuki couplings, requiring bulky ligands (e.g., SPhos) to enhance reactivity .

- Electronic Effects : Electron-withdrawing halogens (Br, Cl, F) activate the ring for nucleophilic substitution but deactivate it for electrophilic reactions. For example, bromine at position 1 serves as a superior leaving group compared to chlorine at position 4 .

Q. Case Study :

- In 1-Bromo-2-chloro-3-fluorobenzene, Pd(OAc)₂/XPhos catalyzes coupling with arylboronic acids at 80°C in 72% yield, while chlorine substituents reduce reactivity by 15% .

Advanced: How can conflicting regioselectivity data in halogenation be resolved?

Answer:

- Controlled Experiments : Vary reaction conditions (temperature, catalyst loading) and monitor intermediates via LC-MS. For example, lower temperatures (0°C) favor para-chlorination over ortho in halogenated benzenes .

- Computational Modeling : Use DFT calculations to predict activation barriers for competing pathways. A study on 4-Bromo-1-chloro-2-fluorobenzene showed a 2.3 kcal/mol preference for meta-fluorination .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of volatile halogens .

- Waste Management : Collect halogenated waste separately and neutralize with 10% NaOH before disposal .

- Decomposition Risks : Store under argon at -20°C to prevent degradation; monitor for discoloration or gas evolution .

Advanced: How to optimize reaction yields in multi-step syntheses?

Answer:

- Stepwise Monitoring : Use TLC or inline IR to track intermediate formation (e.g., methoxylation completion at >95% conversion) .

- Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(PPh₃)₄) for coupling steps. For 1-Bromo-4-chloro-3-fluorobenzene derivatives, PdCl₂(dppf) increased yields by 18% compared to Pd(OAc)₂ .

Q. Yield Comparison :

| Catalyst | Yield (%) | Conditions |

|---|---|---|

| Pd(OAc)₂ | 65 | 80°C, 12h |

| PdCl₂(dppf) | 83 | 80°C, 8h |

Basic: What are the solubility properties of this compound?

Answer:

- High Solubility : In polar aprotic solvents (DMF, DMSO) due to halogen and methoxy groups.

- Low Solubility : In water (<0.1 mg/mL) and hexane.

- Experimental Data : Similar compounds (e.g., 1-Bromo-2-chloro-4-methoxybenzene) dissolve in THF at 25 mg/mL .

Advanced: How to design stability studies under varying conditions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.